molecular formula C8H8N2O2S2 B6606386 5-methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine CAS No. 2825007-57-4

5-methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine

Cat. No.: B6606386
CAS No.: 2825007-57-4
M. Wt: 228.3 g/mol
InChI Key: MNBIDNAIAPQUEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine typically involves the cyclization of pyridine derivatives with thiazole heterocycles . One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the target compound . The reaction conditions are crucial for the successful formation of the thiazolo[5,4-b]pyridine scaffold.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct pharmacological activities. The presence of the methanesulfonyl group enhances its inhibitory activity against PI3K and contributes to its overall bioactivity .

Properties

IUPAC Name

3-methyl-5-methylsulfonyl-[1,2]thiazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S2/c1-5-7-3-6(14(2,11)12)4-9-8(7)13-10-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBIDNAIAPQUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC2=C1C=C(C=N2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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